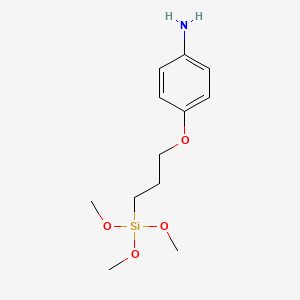
Diethyl tert-butylmalonate
Overview
Description
Diethyl tert-butylmalonate is an organic compound with the linear formula (CH3)3CCH(COOC2H5)2 . It has a molecular weight of 216.27 . It is used in the preparation of enantiomers of 4-tert-butyl-3-isopropyl-2,6,7-trioxa-1-phosphabicyclo .
Molecular Structure Analysis
The molecular structure of Diethyl tert-butylmalonate consists of 11 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The InChI key is RJNICNBRGVKNSR-UHFFFAOYSA-N . It contains a total of 34 bonds, including 14 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
Diethyl tert-butylmalonate is a liquid at room temperature . It has a refractive index of 1.425 , a boiling point of 102-104 °C at 11 mmHg , and a density of 1.014 g/mL at 25 °C . It also has a flash point of 93 °C .Scientific Research Applications
Preparation of Enantiomers
“Diethyl tert-butylmalonate” has been used in the preparation of enantiomers of 4-tert-butyl-3-isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide (TBIPPS) . Enantiomers are molecules that are mirror images of each other and are non-superimposable. This property is crucial in many areas of chemistry, biology, and medicine as the two enantiomers of a molecule often have different biological activity.
Organic Synthesis
As an organic compound, “Diethyl tert-butylmalonate” serves as a building block in organic synthesis . It can be used to synthesize a variety of complex molecules, contributing to the development of new drugs, polymers, and materials.
Study of Reaction Thermochemistry
“Diethyl tert-butylmalonate” is also used in the study of reaction thermochemistry . Understanding the energy changes that occur during chemical reactions is fundamental to the field of physical chemistry and is crucial for the design and optimization of chemical processes in industry.
Study of Noncompetitive Antagonists
The enantiomers of TBIPPS prepared from “Diethyl tert-butylmalonate” can be used to study noncompetitive antagonists of ionotropic gamma-aminobutyric acid . This could potentially lead to the development of new drugs for the treatment of neurological disorders.
Safety and Hazards
Mechanism of Action
Target of Action
Diethyl tert-butylmalonate is a chemical compound with the formula C11H20O4 The primary targets of Diethyl tert-butylmalonate are not explicitly mentioned in the available literature
Mode of Action
It is known that diethyl tert-butylmalonate can undergo alkylation by ethyliodide, which is used to study the phase transfer catalysis (ptc) technique .
Biochemical Pathways
The compound’s ability to undergo alkylation suggests that it may interact with biochemical pathways involving alkyl groups .
Result of Action
It has been used in the preparation of enantiomers of 4-tert-butyl-3-isopropyl-2,6,7-trioxa-1-phosphabicyclo[222]octane 1-sulfide (TBIPPS) .
properties
IUPAC Name |
diethyl 2-tert-butylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-6-14-9(12)8(11(3,4)5)10(13)15-7-2/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNICNBRGVKNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226819 | |
| Record name | Diethyl (1,1-dimethylethyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl tert-butylmalonate | |
CAS RN |
759-24-0 | |
| Record name | 1,3-Diethyl 2-(1,1-dimethylethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl tert-butylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 759-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (1,1-dimethylethyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (1,1-dimethylethyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl tert-butylmalonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q84FCS2AEB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of lithium dimethylcuprate in the synthesis of Diethyl tert-butylmalonate?
A1: While the abstract mentioning lithium dimethylcuprate doesn't provide the full reaction scheme, it suggests that a Grignard-like reaction is involved in the synthesis. [] Lithium dimethylcuprate is a nucleophilic organocuprate reagent often employed to introduce methyl groups to electrophilic carbon centers. In this context, it's likely used to methylate an intermediate formed during the synthesis of Diethyl tert-butylmalonate. The exact step requires referring to the full paper, which is not accessible.
Q2: What are some applications of Diethyl tert-butylmalonate in organic synthesis?
A2: Diethyl tert-butylmalonate is a valuable reagent in organic synthesis due to its structure. [] The presence of the tert-butyl group introduces steric hindrance, influencing the reactivity and selectivity of reactions. Additionally, the two ethyl ester groups can be easily hydrolyzed and decarboxylated to yield substituted acetic acid derivatives. This makes Diethyl tert-butylmalonate a useful building block for synthesizing various complex molecules, particularly those containing a quaternary carbon center.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





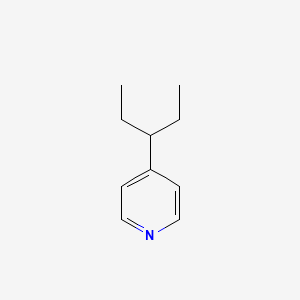
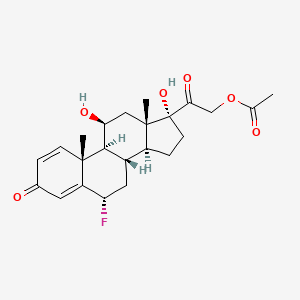
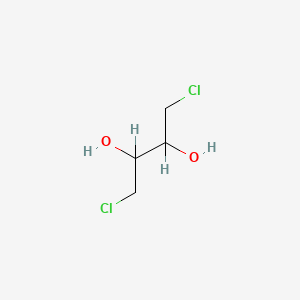

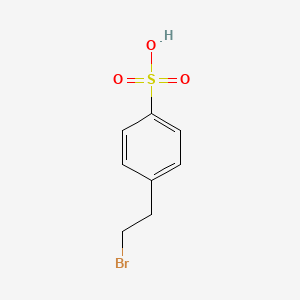
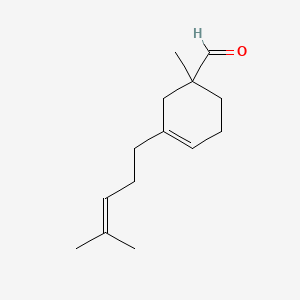
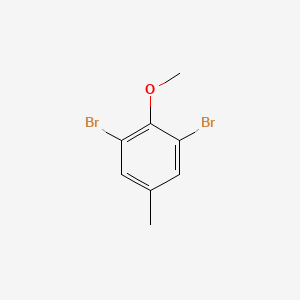
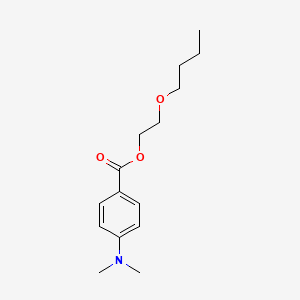


![N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1582392.png)
